

A Comparative Spectroscopic Guide to 4-Amino-6-bromopyrimidine and Its Analogs

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Compound of Interest

Compound Name: 4-Amino-6-bromopyrimidine

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This guide provides a comparative analysis of the spectroscopic data for **4-Amino-6-bromopyrimidine**, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for **4-Amino-6-bromopyrimidine**, this guide leverages data from structurally related aminopyrimidines, such as 4-Amino-6-chloropyrimidine and 2-aminopyrimidine, to provide a comprehensive spectroscopic profile. The structural similarities allow for informed predictions and comparisons of expected spectral features.

The unequivocal structural confirmation of such heterocyclic compounds is crucial in research and development.^[1] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary evidence to verify molecular structures.^[1]

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for **4-Amino-6-bromopyrimidine** and its analogs. Data for the target compound are predicted based on the analysis of these related structures.

Table 1: ¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Amino-6-bromopyrimidine (Predicted)	~8.4	Singlet	1H	H-2
~7.0	Singlet	1H	H-5	
~6.8	Broad Singlet	2H	-NH ₂	
4-Amino-6-chloropyrimidine	Data not readily available in searched literature.			
2-Aminopyrimidine[2]	8.3	Doublet	2H	H-4, H-6
6.6	Triplet	1H	H-5	
6.5	Broad Singlet	2H	-NH ₂	

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
4-Amino-6-bromopyrimidine (Predicted)	~162	C-4
~159	C-2	
~155	C-6	
~110	C-5	
4-Amino-6-chloropyrimidine	Data not readily available in searched literature.	
2-Aminopyrimidine	163.1	C-2
158.4	C-4, C-6	
110.9	C-5	

Table 3: IR Absorption Bands

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
4-Amino-6-bromopyrimidine (Predicted)	3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
~1650	Strong	N-H bending (scissoring)	
~1580	Strong	C=N stretching (pyrimidine ring)	
~1470	Strong	C=C stretching (pyrimidine ring)	
~780	Strong	C-Br stretching	
4-Amino-2,6-dichloropyrimidine[3]	3400 - 3300	Medium, Sharp	N-H stretching (asymmetric and symmetric)
~1640	Strong	N-H bending (scissoring)	
~1570	Strong	C=N stretching (pyrimidine ring)	

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	m/z	Assignment
4-Amino-6-bromopyrimidine	EI	173/175	[M] ⁺ , Isotopic pattern for one bromine atom
4-Amino-6-chloropyrimidine[4]	EI	129/131	[M] ⁺ , Isotopic pattern for one chlorine atom
2-Aminopyrimidine	EI	95	[M] ⁺

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- Sample Preparation: Weigh approximately 10-20 mg of the compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
 - Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune the probe for the ¹³C frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
 - A significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

[3]

2. Infrared (IR) Spectroscopy[1]

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

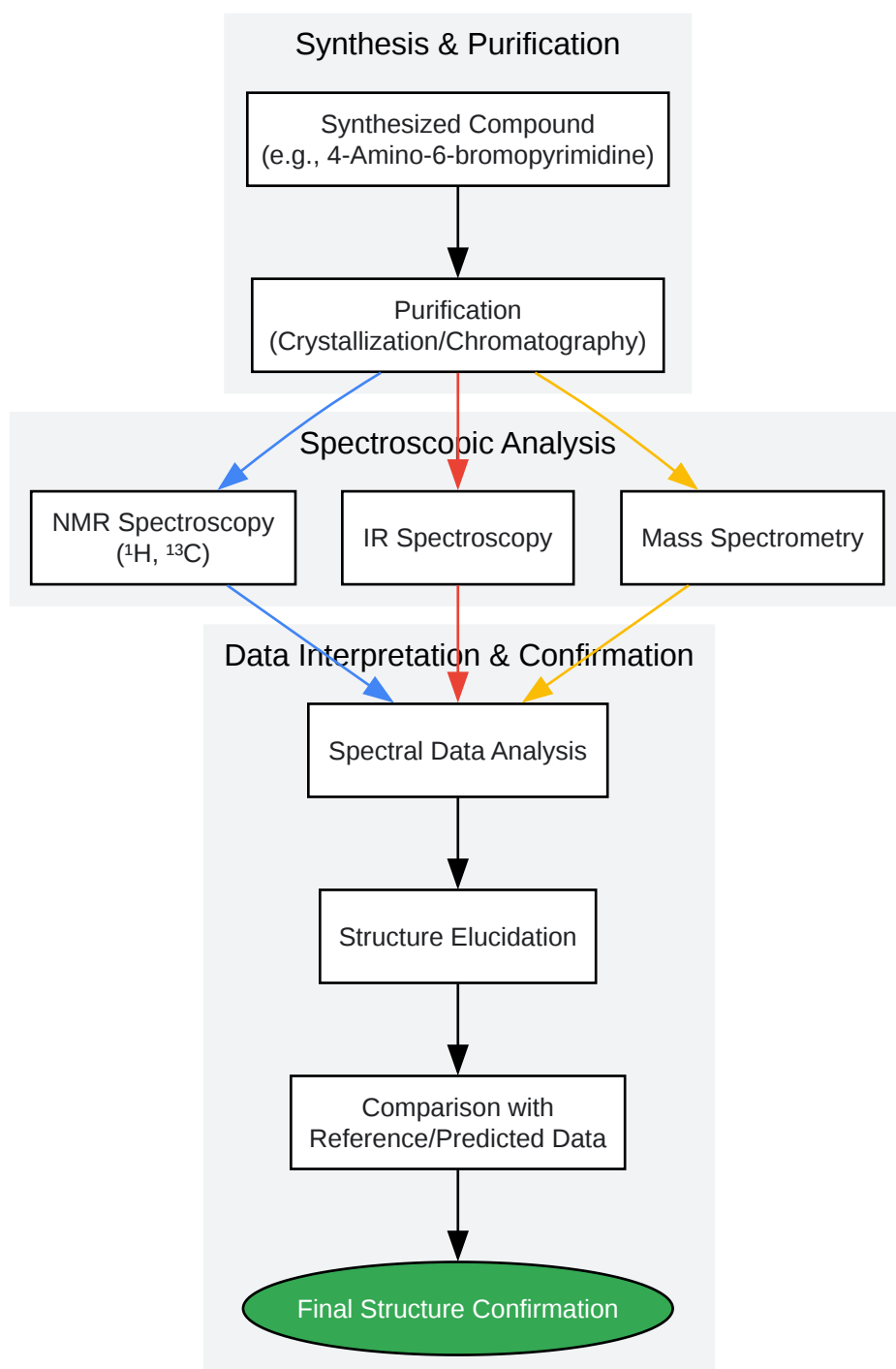
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}). The final spectrum is an absorbance or transmittance spectrum.^[1]

3. Mass Spectrometry (MS)^[3]

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source of the mass spectrometer.
 - Ionize the sample using a high-energy electron beam (typically 70 eV).
 - The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrimidine derivative.^[1]



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Caption: Workflow for Spectroscopic Analysis.

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